molecular formula C11H16NO3+ B1198451 [2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-trimethylammonium

[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-trimethylammonium

Cat. No. B1198451
M. Wt: 210.25 g/mol
InChI Key: NTKVLGUCDUFBSN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-trimethylammonium is an aromatic ketone.

Scientific Research Applications

Catalysis and Chemical Reactions

Research has explored the use of trimethylammonium derivatives in various catalytic activities. Notably, (3-Formyl-2-hydroxyphenyl) trimethylammonium and its salts have shown catalytic activities at specific pH levels and temperatures in the presence of copper(II) ion, underscoring their potential in chemical synthesis and reactions (Ando & Emoto, 1978).

Plant Growth and Agriculture

Some trimethylammonium compounds have been identified as plant growth substances. Specifically, (2chloroethyl)trimethylammonium chloride and related compounds have been shown to influence the growth of wheat, with characteristic changes such as reduced height and increased stem diameter (Tolbert, 1960). Additionally, these compounds have demonstrated antagonistic effects to gibberellin, a plant growth hormone.

Herbicides and Ionic Liquids

Quaternary ammonium salts with 2,4-dichlorophenoxyacetate anion, including (2-hydroxyethyl)trimethylammonium, have been synthesized and studied for their effectiveness as herbicides (Marcinkowska et al., 2017). These compounds demonstrate promising results in both greenhouse and field experiments, suggesting their potential application in agricultural weed control.

Dye and Pigment Production

Trimethylammonium derivatives are also significant in the production of azo dyes. Studies have investigated the influence of various substituents on the properties of azo dyes derived from trimethylammonium salts, providing insights into the coloristic properties and potential applications in dyeing and pigments (Penchev et al., 1992).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, derivatives of trimethylammonium compounds have been investigated for their potential as cartilage-targeted antirheumatic drugs. For example, the synthesis of carbon-14 labelled compounds for pharmacokinetic studies highlights their potential application in drug development (Giraud et al., 2000). Additionally, other derivatives have been explored for their inhibitory effects on osteoclast maturation and bone resorption, suggesting their possible use in treating bone-related diseases (Park et al., 2014).

Material Science and Nanotechnology

In the field of material science, water-soluble polyfluorenes with trimethylammonium groups have been developed for use as interfacial layers in organic solar cells. These compounds have shown to significantly improve the performance of photovoltaic cells, indicating their applicability in renewable energy technologies (Oh et al., 2010).

properties

Product Name

[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-trimethylammonium

Molecular Formula

C11H16NO3+

Molecular Weight

210.25 g/mol

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-trimethylazanium

InChI

InChI=1S/C11H15NO3/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H-,13,14,15)/p+1

InChI Key

NTKVLGUCDUFBSN-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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